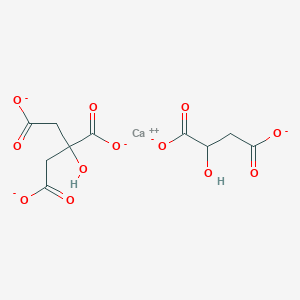
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a calcium salt of citric acid and malic acid, and it is commonly used in various applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate can be synthesized through the reaction of calcium carbonate with citric acid and malic acid. The reaction typically occurs in an aqueous solution, where calcium carbonate reacts with the acids to form the calcium salt .
Industrial Production Methods
In industrial settings, the production of calcium citrate malate involves the controlled reaction of calcium carbonate with citric acid and malic acid under specific temperature and pH conditions. The resulting solution is then filtered and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with calcium citrate malate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies related to calcium metabolism and its effects on biological systems.
Medicine: It is used in the formulation of calcium supplements and as a component in certain pharmaceutical preparations.
Mechanism of Action
The mechanism by which calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves the release of calcium ions in solution. These calcium ions can interact with various molecular targets and pathways, including:
Calcium Signaling Pathways: The released calcium ions can activate calcium-dependent signaling pathways in cells.
Enzyme Activation: Calcium ions can act as cofactors for various enzymes, enhancing their activity.
Bone Mineralization: The compound can contribute to bone mineralization by providing a source of calcium for bone formation.
Comparison with Similar Compounds
Similar Compounds
Calcium Citrate: Similar to calcium citrate malate, calcium citrate is a calcium salt of citric acid. it does not contain malic acid.
Calcium Malate: This compound is a calcium salt of malic acid and does not contain citric acid.
Calcium Gluconate: A calcium salt of gluconic acid, used in similar applications but with different chemical properties.
Uniqueness
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of citric acid and malic acid, which provides distinct solubility and bioavailability properties compared to other calcium salts. This makes it particularly useful in applications where enhanced calcium absorption is desired .
Properties
Molecular Formula |
C10H9CaO12-3 |
|---|---|
Molecular Weight |
361.25 g/mol |
IUPAC Name |
calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.C4H6O5.Ca/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);/q;;+2/p-5 |
InChI Key |
SNCXNNISMCUUOV-UHFFFAOYSA-I |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















